molecular formula C19H28N2O B5508041 N-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)azepane-1-carboxamide

N-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)azepane-1-carboxamide

Cat. No.: B5508041
M. Wt: 300.4 g/mol
InChI Key: WSYUCLVZSCUMLJ-UHFFFAOYSA-N
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Description

N-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)azepane-1-carboxamide is a useful research compound. Its molecular formula is C19H28N2O and its molecular weight is 300.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide is 300.220163521 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Azepanium Ionic Liquids

N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide is related to the synthesis of azepanium ionic liquids. A study by Belhocine et al. (2011) in "Green Chemistry" demonstrates the utilization of azepane, a seven-member alicyclic secondary amine, for creating a new family of room temperature ionic liquids. These ionic liquids show promise as safe alternatives to electrolytes based on volatile organic compounds due to their wide electrochemical windows (Belhocine et al., 2011).

Applications in Polymerization

N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide is associated with polymerization processes. Convertine et al. (2004) reported the controlled room-temperature RAFT polymerization of N-isopropylacrylamide, a thermoresponsive polymer widely investigated for drug delivery (Convertine et al., 2004).

Synthesis and Characterization in Research Chemicals

Research by McLaughlin et al. (2016) in "Drug testing and analysis" highlights the synthesis and characterization of compounds structurally related to N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide. This study emphasizes the importance of accurate identification and characterization in research chemicals (McLaughlin et al., 2016).

Enantioselective Amine Functionalization

A study by Jain et al. (2016) in "Nature chemistry" discusses enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides. This process includes the functionalization of a range of amines, including azepanes, indicating the relevance of compounds like N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide in the field of asymmetric synthesis (Jain et al., 2016).

Pharmacological Activity in Antidepressant Agents

Thomas et al. (2016) in the "Arabian Journal of Chemistry" explored the synthesis and pharmacological activity of Schiff's bases and 2-azetidinones of isonocotinyl hydrazone, which are structurally related to N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide. This research demonstrates the potential of these compounds in developing central nervous system (CNS) active agents for therapeutic use (Thomas et al., 2016).

Role in Oxidation and Metabolic Studies

Baggiolini et al. (1969) in "Biochemical pharmacology" investigated the oxidation of related compounds to N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide. Their study provides insights into the metabolic pathways and oxidative processes of similar compounds (Baggiolini et al., 1969).

Nitrogenous Macrocycles Isolation

Research by Kim et al. (2016) in "Journal of natural products" focused on isolating nitrogenous macrocycles from a tropical sponge, which included structures related to N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide. This study adds to the understanding of the natural occurrence and potential applications of nitrogen-containing macrocycles (Kim et al., 2016).

Properties

IUPAC Name

N-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]azepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-15(2)16-10-9-11-17(14-16)19(3,4)20-18(22)21-12-7-5-6-8-13-21/h9-11,14H,1,5-8,12-13H2,2-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYUCLVZSCUMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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